Structural Differentiation: Triple-Modification vs. Simple Nicotinamide or Single-Position Analogs
N,2-Dimethoxy-N-methyl-6-(pyrrolidin-1-YL)-nicotinamide is structurally differentiated from its closest commercial analogs by the simultaneous presence of three modifications. Compared to nicotinamide (CAS 98-92-0), it has three additional substituents; compared to N-methoxy-N-methylnicotinamide (CAS 7150-23-4), it adds a 2-methoxy and 6-pyrrolidin-1-yl group; compared to 6-methoxynicotinamide (JBSNF-000088, CAS 7150-23-4), it replaces the 6-methoxy with pyrrolidin-1-yl and adds N-methoxy-N-methyl . The 2-fluoro analog (2-Fluoro-N-methoxy-N-methyl-6-(pyrrolidin-1-yl)nicotinamide, CAS 1228666-39-4) represents the closest known comparator, differing only at the 2-position (F vs. OMe), yet no published head-to-head bioactivity data exist for either compound . This multi-site differentiation is expected to produce divergent steric and electronic properties compared to any single- or double-substituted analog, though direct quantitative evidence is currently absent from the public domain.
| Evidence Dimension | Number of non-hydrogen substituents on nicotinamide core relative to parent |
|---|---|
| Target Compound Data | 3 (2-OMe, N-OMe/N-Me, 6-pyrrolidin-1-yl) |
| Comparator Or Baseline | Nicotinamide: 0; N-Methoxy-N-methylnicotinamide: 1; 6-Methoxynicotinamide (JBSNF-000088): 1; 2-Fluoro analog (CAS 1228666-39-4): 2 |
| Quantified Difference | Target has 2-3 additional substituents vs. simpler analogs |
| Conditions | Structural comparison based on SMILES and IUPAC nomenclature |
Why This Matters
For procurement decisions in SAR campaigns, the triple-modification scaffold enables exploration of chemical space not accessible with simpler commercial analogs, potentially reducing the number of synthetic steps required to access this topology.
